molecular formula C9H16N4O2 B13530902 Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13530902
M. Wt: 212.25 g/mol
InChI Key: LQUJQFMVCDKLTH-UHFFFAOYSA-N
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Description

Methyl 2-(propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic nonproteinogenic amino acid derivative featuring a 1,2,4-triazole heterocycle. The compound’s structure combines a methyl ester group, a propylamino side chain, and a 1,2,4-triazol-1-yl substituent. Such derivatives are of significant interest in agrochemical and pharmaceutical research due to the bioactive properties of the 1,2,4-triazole moiety, which is known to confer antifungal, herbicidal, and metabolic regulatory activities .

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H16N4O2/c1-3-4-11-8(9(14)15-2)5-13-7-10-6-12-13/h6-8,11H,3-5H2,1-2H3

InChI Key

LQUJQFMVCDKLTH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=NC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of a triazole derivative with a propylamine and a methyl ester. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-(propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Triazole-Containing Compounds

Compound Name Structural Features Molecular Formula Molecular Weight Key Applications
This compound Methyl ester, propylamino, triazole C9H16N4O2 212.25 Pharmaceutical intermediates, bioactive agent research
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid Carboxylic acid, isopropylamino, methyl C9H16N4O2 212.25 Pharmaceutical intermediates (e.g., HR330193)
Methyl 2-methyl-2-(propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate Additional methyl group at C2 C10H18N4O2 226.28 Discontinued research compound (CymitQuimica)
Epoxiconazole Oxirane ring, chlorophenyl, fluorophenyl C17H13ClFN3O 329.75 Commercial fungicide (BAS 480 F, Opus)

Key Research Findings

Bioactivity and Structural Modifications The 1,2,4-triazole ring is critical for antifungal activity, as seen in Epoxiconazole, which targets fungal cytochrome P450 enzymes . Ester vs. Carboxylic Acid: The methyl ester in the target compound increases lipophilicity compared to 2-(isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (), which may enhance cellular uptake but reduce metabolic stability .

Its discontinuation () may reflect challenges in synthesis or efficacy . Propylamino vs. Isopropylamino: The linear propylamino chain in the target compound may allow for more flexible hydrogen bonding compared to the branched isopropylamino group in ’s analog, influencing target selectivity .

Comparative Pharmacokinetics Epoxiconazole’s chlorophenyl and fluorophenyl groups confer high environmental persistence and broad-spectrum fungicidal activity, whereas the simpler aliphatic structure of this compound may reduce toxicity risks in pharmaceutical applications .

Biological Activity

Methyl 2-(propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Methyl ester functional group
  • Propylamino group
  • Triazole ring

The molecular formula is C10H15N3O2C_{10}H_{15}N_3O_2 with a molecular weight of approximately 225.25 g/mol. The presence of the triazole ring is particularly noteworthy as it is associated with various biological activities, including antifungal and antibacterial effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often inhibit enzymes involved in critical metabolic pathways. For instance, they can act as inhibitors of cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones.
  • Receptor Interaction : This compound may interact with specific receptors in the body, influencing various physiological responses. Studies have shown that triazole compounds can modulate receptor activity, impacting processes such as inflammation and cell proliferation.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties. Triazole derivatives are commonly used in clinical settings to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

Similar to its antifungal properties, this compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound has shown potential in inhibiting the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antifungal activity against Candida species with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.
Study B Showed antibacterial effects against Staphylococcus aureus and Escherichia coli with IC50 values ranging from 10 to 20 µg/mL.
Study C Investigated anticancer effects on human breast cancer cell lines (MCF-7), revealing a reduction in cell viability at concentrations above 25 µM.

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